Thiosulfuric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Thiosulfuric acid is an inorganic compound with the chemical formula . It is a labile compound that has garnered academic interest due to its unique properties and potential applications. Thiosulfuric acid is not stable in aqueous solutions and tends to decompose rapidly, producing various byproducts such as sulfur, sulfur dioxide, hydrogen sulfide, and polysulfanes, depending on the conditions of the reaction .

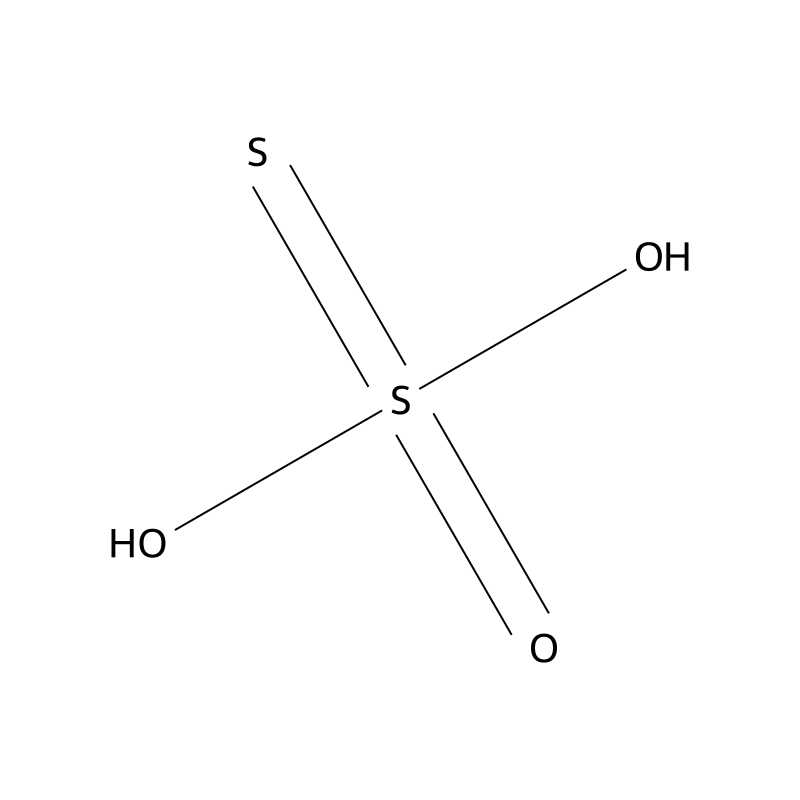

The structure of thiosulfuric acid can be represented as having two sulfur atoms bonded to three oxygen atoms, with one of the sulfur atoms typically being in a higher oxidation state. This compound is often encountered in the form of its salts, known as thiosulfates, which include sodium thiosulfate and ammonium thiosulfate .

- Decomposition: Thiosulfuric acid decomposes into hydrogen sulfide and sulfur trioxide at elevated temperatures:

- Reaction with Acids: When thiosulfate ions react with acids, they produce sulfur dioxide and elemental sulfur:

- Iodometry: Thiosulfate ions can react with iodine to form tetrathionate ions:

These reactions highlight the versatility of thiosulfuric acid in redox chemistry and its applications in analytical methods like iodometry .

Thiosulfuric acid plays a significant role in biological systems, particularly through its derivative sodium thiosulfate. This compound is used as an antidote for cyanide poisoning. The enzyme thiosulfate sulfurtransferase catalyzes the conversion of cyanide into thiocyanate, a less toxic compound, utilizing thiosulfate as a sulfur donor . Additionally, thiosulfate has been shown to activate protective mechanisms against obesity and insulin resistance by enhancing mitochondrial function .

Thiosulfuric acid can be synthesized through several methods:

- Reaction of Hydrogen Sulfide with Sulfur Trioxide:

- Acidification of Thiosulfate Salts: Although not practical due to instability, theoretically:

- From Hydrogen Sulfide and Chlorosulfonic Acid:

These methods illustrate the challenges associated with synthesizing and handling thiosulfuric acid due to its instability in aqueous solutions .

Thiosulfuric acid and its salts find various applications:

- Analytical Chemistry: Used in iodometric titrations for determining iodine concentrations.

- Photography: Thiosulfates are utilized in fixing photographic images by dissolving unexposed silver halides.

- Water Treatment: Thiosulfates help dechlorinate water, making them useful in aquaculture and swimming pools.

- Medicine: Sodium thiosulfate is employed as a treatment for cyanide poisoning and to mitigate cisplatin-induced ototoxicity .

Research indicates that thiosulfate interacts with various biological systems. For instance, it enhances the detoxification process of cyanide by facilitating its conversion to thiocyanate via enzymatic action. Furthermore, studies have shown that sodium thiosulfate can modulate oxidative stress responses in cells treated with cisplatin, suggesting potential protective roles against chemotherapy-induced damage .

Several compounds share structural or functional similarities with thiosulfuric acid. Here are some notable examples:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Sulfurous Acid | A weak acid that can be formed from sulfur dioxide dissolved in water. | |

| Thioacetic Acid | Contains a thiol group; used in organic synthesis. | |

| Thiolactic Acid | A hydroxy acid with a thiol group; involved in metabolic processes. | |

| Sodium Thiosulfate | A salt derived from thiosulfuric acid; widely used in photography and medicine. |

Thiosulfuric acid's uniqueness lies in its ability to act as a sulfur donor and its role in detoxification processes within biological systems, distinguishing it from other similar compounds that may not possess these specific functionalities .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

Drug Indication

Mechanism of Action

Other CAS

14383-50-7

Absorption Distribution and Excretion

Approximately 20-50% of exogenously administered sodium thiosulfate is eliminated by the kidneys. More than 95% of the thiosulfate eliminated in urine is excreted within the first 4 hours after administration. When used as an antidote to cyanide poisoning, sodium thiosulfate is eliminated as thiocyanate, a relatively nontoxic compound. Thiocyanate is also excreted in urine at a rate inversely proportional to creatinine clearance.

Thiosulfate has a mean volume of distribution of 0.23 L/kg.

In patients with fully developed renal function (1 year old approximately), the mean total clearance of thiosulfate is 2.2 mL/min/kg.

Metabolism Metabolites

Wikipedia

Aptiganel

Biological Half Life

Dates

Monograph

product info

database